molecular formula C8H14N2 B13742333 2-(Dimethylamino)-4-methylpent-3-enenitrile CAS No. 223121-62-8

2-(Dimethylamino)-4-methylpent-3-enenitrile

Cat. No.: B13742333
CAS No.: 223121-62-8
M. Wt: 138.21 g/mol
InChI Key: VRJMZJYVXHMEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4-methylpent-3-enenitrile is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a nitrile group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methylpent-3-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpent-3-en-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methylpent-3-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(Dimethylamino)-4-methylpent-3-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methylpent-3-enenitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer synthesis.

    Dimethylaminoethanol: Known for its use in cognitive function and mood-enhancing products.

    Dimethylaminopropylamine: Used in the production of surfactants and other industrial chemicals.

Uniqueness

2-(Dimethylamino)-4-methylpent-3-enenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

223121-62-8

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(dimethylamino)-4-methylpent-3-enenitrile

InChI

InChI=1S/C8H14N2/c1-7(2)5-8(6-9)10(3)4/h5,8H,1-4H3

InChI Key

VRJMZJYVXHMEQR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C#N)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.